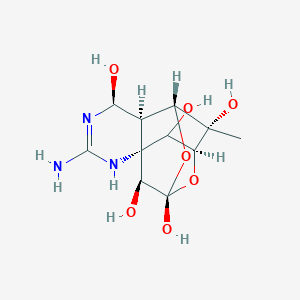
1,2-Dimethylhydrazine
Overview
Description
1,2-Dimethylhydrazine is an organic compound with the formula (CH₃NH)₂. It is one of the two isomers of dimethylhydrazine, the other being 1,1-dimethylhydrazine. Both isomers are colorless liquids at room temperature, with properties similar to those of methylamines. This compound is a potent carcinogen that acts as a DNA methylating agent .
Mechanism of Action
Target of Action
1,2-Dimethylhydrazine, also known as Symmetrical dimethylhydrazine, is a potent carcinogen that acts as a DNA methylating agent . It primarily targets DNA, where it induces methylation, a key process in gene expression and regulation .
Mode of Action
The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . This leads to the methylation of DNA, which can cause mutations and initiate the development of carcinogenesis .
Biochemical Pathways
The main pathway involves the hepatic conversion of this compound to azoxymethane (AOM) and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol doses affects the liver, cell membranes, and other organelles . This process results in the production of reactive oxygen species (ROS), which further alkylate the DNA and initiate the development of colon carcinogenesis .
Pharmacokinetics
It is known that the compound is metabolized in the liver, where it is converted into its active form
Result of Action
The molecular and cellular effects of this compound’s action are significant. It induces colon tumors in experimental animals—particularly mice and feline cell samples . The compound’s DNA methylating activity can lead to mutations and the development of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary habits play a crucial role in the development of colorectal cancer . Rapid urbanization and extensive growth of economic conditions influence people to adopt a western dietary style, which consists of high-fat, high-protein, low-carbohydrate, and low dietary fiber . This unbalanced diet is considered to be an important causative factor for the increased mortality in recent years .
Biochemical Analysis
Biochemical Properties
1,2-Dimethylhydrazine plays a significant role in biochemical reactions due to its strong alkylating properties. It interacts with various enzymes, proteins, and other biomolecules, leading to the formation of DNA adducts and subsequent mutations. One of the key enzymes involved in the metabolism of this compound is cytochrome P450, which converts it into its active carcinogenic form, azoxymethane. This metabolite further interacts with DNA, causing alkylation and leading to mutations that can initiate carcinogenesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound-induced DNA damage activates cellular repair mechanisms and can lead to apoptosis if the damage is irreparable. Additionally, this compound affects the expression of genes involved in cell cycle regulation, promoting uncontrolled cell proliferation and tumor formation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to azoxymethane, which then forms methylazoxymethanol. This metabolite exerts its effects by binding to DNA and forming adducts, leading to mutations. The compound also inhibits DNA repair enzymes, exacerbating the accumulation of genetic damage. Furthermore, this compound can activate oncogenes and inactivate tumor suppressor genes, contributing to the development of cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and exerts its carcinogenic effects by inducing DNA damage. Over time, however, this compound can degrade, reducing its potency. Long-term studies have shown that repeated exposure to this compound leads to the development of preneoplastic lesions and eventually tumors in the colon. These changes highlight the compound’s stability and its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may cause minimal DNA damage and cellular changes, while higher doses result in significant genetic mutations and tumor formation. Studies have shown that there is a threshold dose above which the carcinogenic effects of this compound become pronounced. At very high doses, the compound can cause severe toxicity and adverse effects, including weight loss and organ damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylhydrazine can be synthesized through the reduction of azines with lithium aluminum hydride. This method provides good yields and involves the reduction of azines to 1,2-dialkylhydrazines . Another method involves the alkaline hydrolysis of dimethylpyrazole, which was characterized by Knorr and Kohler .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited commercial value and high toxicity. laboratory-scale synthesis methods, such as the reduction of azines, are commonly used.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoparaffins using mercuric oxide in water.
Reduction: It can be reduced using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Mercuric oxide in water is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is used for reduction reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Azoparaffins.
Reduction: 1,2-Dialkylhydrazines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
1,2-Dimethylhydrazine is widely used in scientific research, particularly in the field of carcinogenesis. It is used to induce colon tumors in experimental animals, such as mice and rats, to study the mechanisms of colon carcinogenesis . Additionally, it is used in the synthesis of pesticides and herbicides in agricultural chemistry .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: An isomer of 1,2-dimethylhydrazine with both methyl groups bonded to the same nitrogen atom.
Hydrazine: A simpler compound with the formula N₂H₄, used as a precursor to various hydrazine derivatives.
Uniqueness
This compound is unique due to its symmetrical structure, which allows for specific chemical reactions and biological activities. Its potent carcinogenic properties and ability to induce colon tumors make it a valuable tool in cancer research .
Properties
IUPAC Name |
1,2-dimethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c1-3-4-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIISSCIXVANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2, Array | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041228 | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dimethylhydrazine appears as a colorless liquid with an ammonia-like odor. Less dense than water. Contact irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make photographic chemicals., Colorless liquid with a fishy or ammonia-like odor; [NIOSH] Hygroscopic liquid; Fumes and gradually turns yellow in air; [Merck Index], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
177.8 °F at 760 mmHg (USCG, 1999), 81 °C @ 753 mm Hg, 81 °C | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
5 °F, Less than 23 °C (Closed cup) | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with alcohol, ether, dimethylformamide, hydrocarbons, Miscible with water: 1X10+6 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 100 | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.8274 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8274 at 20 °C/4 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1 | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.07 | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
69.9 [mmHg], 69.9 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9 | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Mucosal beta-glucuronidase production was assayed in coded, scraped mucosa samples from the duodenum/jejunum, ileum, right colon and left colon of normal and 1,2-dimethylhydrazine treated rats. Normal mucosal beta-glucuronidase production was highest in the left colon followed by the right colon, duodenum and ileum. Enzyme production in the left colon was significantly incr 24 hr after injection of 25 mg/kg body wt 1,2-dimethylhydrazine (1,2-DMH). No elevation was seen in other mucosal samples. Metab of 1,2-DMH to oxidized forms conjugated to glucuronic acid is well established. Thus, this study offers a possible role for carcinogen, ie, induction of a metabolic enzyme in its target tissue., The role of alkylation of cell components in the induction of intestinal tumors induced by 1,2-dimethylhydrazine (SDMH) was studied in rats. Fifteen to 30 minutes after sc administration of (3)H labeled SDMH, which induces colonic tumors, marked radioactivity was found in blood, bile, urine & in contents of all regions of gastrointestinal tract. SDMH methylated DNA, RNA and proteins of intestinal mucosa, liver and kidney to a high degree. A carcinogenic SDMH metabolite forms in the liver, a conjugate with glucuronic acid. This glucuronide enters the gut both with bile and directly via the circulation. Microbial beta-glucuronidase releases the active metabolite which, in turn, alkylates tissue macromolecules., .../In rats/, DNA was alkylated to a greater extent in liver than kidney or colon after a dose of 200 mg/kg bw /1,2-dimethylhydrazine (DMH)/ given ip or sc. The level of alkylation in liver was affected by route of administration, but alkylation of kidney DNA was greater after sc injection than after ip injection, whereas the reverse was the case in the colon. A number of methylated purines were detected in hydrolysates of DNA isolated from rats given DMH. These incl 7-methylguanine, O6-methylguanine, 3-methyladenine, 1-methyladenine and 7-methyladenine. The relative amount of these products were consistent with the hypothesis that alkylation was mediated by the metabolism of DMH to an alkylating species similar to dimethylnitrosamine /SRP: and diazomethane/. O6-Methylguanine was greater in liver than in colon or kidney., One of the principal mechanisms thought to be involved in initiating carcinogenesis is the alkylation of specific sites on DNA, such as O6 position of guanine. Investigation has shown that study of whole liver does not localize alkylation or repair capacity in different cells types which give rise to neoplasia. Although hepatocytes account for >90% of the liver's mass, they only comprise 60-70% of its cells. The non-parenchymal cell population, which consists almost entirely of endothelial and kupffer cells, accounts for the remaining 30-40% and contains 10-20% of the DNA. The alkylation and repair of O6 and 7-methylguanine in the target and nontarget cells following oral administration of 1,2-dimethylhydrazine to rats was studied. Although initial formation of O6-methylguanine was less in DNA of non-parenchymal, removal of O6-methylguanine was significantly slower. This led to administration /of/ a 2nd daily dose. 7-methylguanine decreased at similar rates resulting in a 28 fold greater O6-methylguanine/7-methylguanine ratio in the target cell population., For more Mechanism of Action (Complete) data for 1,2-DIMETHYLHYDRAZINE (8 total), please visit the HSDB record page. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR, COLORLESS LIQ | |
CAS No. |
540-73-8 | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl hydrazine | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/12-dimethyl-hydrazine-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX068S9745 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-9 °C | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)










![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)


